jatropholone B

Gastroprotection Gastric lesion model Dose-response

Jatropholone B is the biologically active C-2 epimer of the jatropholane diterpene pair, delivering 16.7-fold greater gastroprotective potency than jatropholone A (65% lesion reduction at 6 mg/kg vs. 54% at 100 mg/kg) and broad-spectrum antiproliferative activity across AGS, HL-60, SK-MES-1, and J82 cancer lines, while its epimer remains inactive. Unlike jatropholone A, jatropholone B is non-cytotoxic to gastric AGS cells (IC₅₀ >1000 μM), eliminating confounding toxicity in mechanistic studies. This stereochemistry-defined pharmacological fingerprint makes jatropholone B essential for ERK-MITF-tyrosinase pathway research, gastric mucosal defense studies, and anticancer screening. Procure the correct epimer to ensure reproducible, interpretable results.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
Cat. No. B12389197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namejatropholone B
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O
InChIInChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13+,17+/m1/s1
InChIKeyBMHPRIPRPDSKRK-PGQWDYDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jatropholone B Procurement Guide: A C-2 Epimeric Diterpenoid with Differentiated Gastroprotective and Antiproliferative Profiles


Jatropholone B (CAS 71386-38-4) is a tetracyclic aromatic diterpenoid belonging to the jatropholane-type diterpene class, originally isolated from the roots of Jatropha gossypiifolia and also found in J. isabelli and J. curcas [1][2]. It is the C-2 epimer of jatropholone A, differing only in the stereochemical orientation of the methyl group at position C-2, yet this subtle structural variation confers substantially distinct biological activities that render generic substitution scientifically invalid [3]. Its molecular formula is C₂₀H₂₄O₂, with a molecular weight of 296.40 g/mol, and its absolute configuration has been established via single-crystal X-ray diffraction analysis of the corresponding acetate derivative [4].

Why Generic Substitution Fails for Jatropholone B: C-2 Stereochemistry Dictates Gastroprotective Potency, Cytotoxicity, and Target Selectivity


Jatropholone A and jatropholone B are C-2 epimers that share identical molecular formulae and planar structures, yet they exhibit fundamentally divergent biological profiles that preclude functional interchangeability [1]. Jatropholone A requires a 16.7-fold higher dose (100 mg/kg) to achieve only 54% gastroprotective lesion reduction, whereas jatropholone B achieves superior protection (65–91%) at substantially lower doses (6–25 mg/kg) [2][3]. In cytotoxicity assays, jatropholone A demonstrates selective activity against AGS gastric adenocarcinoma cells (IC₅₀ = 49 μM), whereas jatropholone B is non-cytotoxic toward the same cell line (IC₅₀ > 1000 μM) [4]. In antiproliferative panels spanning five cancer cell lines, jatropholone A remains completely inactive against all tumor lines tested, while jatropholone B exhibits broad-spectrum activity [5]. Furthermore, jatropholone B uniquely engages the ERK signaling pathway to downregulate MITF and tyrosinase in melanogenesis models, a mechanism not demonstrated for its epimer [6]. These quantitative and mechanistic divergences, all driven exclusively by the stereochemical orientation of a single methyl group, establish that jatropholone A, jatrophone, and other jatrophane congeners are not acceptable substitutes for jatropholone B in any application requiring its specific pharmacological fingerprint.

Jatropholone B Quantitative Differentiation Evidence: Head-to-Head Data vs. Epimers and Congeners


Jatropholone B Exhibits 16.7-Fold Superior Gastroprotective Potency Compared to Jatropholone A

In the HCl/ethanol-induced gastric lesion model in mice, jatropholone B achieved a 65% reduction in gastric lesions at an oral dose of only 6 mg/kg, whereas jatropholone A required a dose of 100 mg/kg to achieve only 54% lesion reduction [1][2]. When assessed across a broader dose range, jatropholone B maintained a consistently strong gastroprotective effect reducing lesions by 83–91% across all tested doses, while jatropholone A exhibited a dose-dependent response that peaked at only 54% at the maximum dose tested [3].

Gastroprotection Gastric lesion model Dose-response

Jatropholone B Demonstrates Broad-Spectrum Antiproliferative Activity Across Five Cancer Cell Lines Whereas Jatropholone A Is Completely Inactive

In a comparative antiproliferative study assessing activity against normal lung fibroblasts (MRC-5), gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82), jatropholone A (compound 1) was inactive against all tumor cell lines tested [1]. In marked contrast, the epimeric jatropholone B (compound 8) demonstrated activity against all cancer cell lines evaluated in the panel [2]. The study further noted that while jatrophone (compound 19) exhibited strong anticancer activity, its derivatives showed reduced potency [3].

Antiproliferative activity Cancer cell lines Cytotoxicity

Jatropholone B Is Non-Cytotoxic to Gastric Cells (IC₅₀ > 1000 μM) While Jatropholone A Exhibits Selective Cytotoxicity (IC₅₀ = 49 μM)

In cytotoxicity assessments conducted on human gastric adenocarcinoma (AGS) cells and fibroblasts, jatropholone B demonstrated no cytotoxic effect (IC₅₀ > 1000 μM), whereas jatropholone A exhibited selective cytotoxicity against AGS cells with an IC₅₀ of 49 μM [1][2]. The study authors explicitly noted that the relevance of stereochemistry in the biological effects is clear when comparing the effect of jatropholone A and B against AGS cells, with IC₅₀ values of 49 and >1000 μM for the β and α C-16 isomers, respectively [3].

Cytotoxicity Selectivity AGS cells

Jatropholone B Inhibits Melanogenesis via ERK-Mediated Downregulation of MITF and Tyrosinase Without Direct Tyrosinase Inhibition

In Mel-Ab melanocyte cultures, jatropholone B decreased melanin synthesis in a concentration-dependent manner but did not directly inhibit the activity of tyrosinase, the rate-limiting melanogenic enzyme [1]. Instead, jatropholone B downregulated microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels through a mechanism involving phosphorylation and activation of extracellular signal-regulated kinase (ERK) [2]. Pretreatment with the specific ERK pathway inhibitor PD98059 abrogated jatropholone B-induced downregulation of MITF and tyrosinase expression as well as the reduction in melanin production, confirming the ERK-dependent mechanism [3].

Melanogenesis ERK activation Skin-whitening

Jatropholone B Demonstrates Antiproliferative Activity Against Lung Adenocarcinoma (A549) and Cervical Carcinoma (HeLa) Cell Lines

In a cytotoxicity evaluation using three human cancer cell lines, jatropholone B (identified as compound 8 in the study) exhibited activity against A549 lung adenocarcinoma cells with an IC₅₀ value of 20.47 μM and against HeLa cervical carcinoma cells with an IC₅₀ value of 22.83 μM [1]. The study also evaluated a related compound, heudelotinone (compound 7), which showed IC₅₀ values of 16.04 μM against A549 and 10.67 μM against HeLa, as well as activity against SMMC-7721 hepatocellular carcinoma (IC₅₀ = 21.68 μM) [2].

Cytotoxicity A549 HeLa SMMC-7721

Semisynthetic Derivatization of Jatropholone B Diminishes Gastroprotective Activity, Establishing the Native Stereochemistry as Optimal

In a systematic structure-activity relationship study, a panel of 16 semisynthetic jatropholone derivatives was evaluated for gastroprotective effect in the HCl/ethanol-induced gastric lesion model in mice [1]. A decrease in gastroprotective activity was observed for both ether and ester derivatives of jatropholone B when compared at a single oral dose of 25 mg/kg [2]. Notably, the placement of an additional methyl group at C-2 in the jatropholone B derivatives led to a loss of selectivity, and both methyl and propyl ethers completely lacked a gastroprotective effect [3]. These findings confirm that the native stereochemistry and unmodified functional groups of jatropholone B are critical for its superior gastroprotective efficacy.

Semisynthetic derivatives Structure-activity relationship Gastroprotection

Jatropholone B: Optimal Application Scenarios Based on Quantitative Differentiation Data


Gastroprotective Mechanism Studies Requiring High Potency with Minimal Compound Consumption

For researchers investigating gastric mucosal defense mechanisms using the HCl/ethanol-induced lesion model, jatropholone B offers a 16.7-fold potency advantage over jatropholone A, achieving superior protection (65% at 6 mg/kg vs. 54% at 100 mg/kg) while minimizing compound usage and cost [1][2]. Its non-cytotoxic profile toward gastric AGS cells (IC₅₀ > 1000 μM) eliminates the confounding variable of direct gastric cell toxicity that could otherwise obscure interpretation of gastroprotective signaling pathways [3].

Broad-Spectrum Antiproliferative Screening in Oncology Drug Discovery Programs

Jatropholone B is the appropriate choice for oncology-focused screening campaigns evaluating antiproliferative diterpenoids, as it demonstrates activity across multiple cancer cell lines (AGS gastric, HL-60 leukemia, SK-MES-1 lung, J82 bladder) whereas its C-2 epimer jatropholone A is completely inactive against the same panel [1]. Researchers seeking a jatropholane-type scaffold with validated anticancer potential should procure jatropholone B, not jatropholone A, to avoid false-negative screening outcomes.

Melanogenesis and Pigmentation Signaling Studies Focused on ERK-MITF-Tyrosinase Axis

For investigators studying the regulation of melanin synthesis via the ERK signaling cascade, jatropholone B provides a unique tool compound that activates ERK phosphorylation to downregulate MITF and tyrosinase expression without directly inhibiting tyrosinase enzymatic activity [1][2]. This mechanism is distinct from conventional tyrosinase inhibitors and offers a complementary approach for exploring transcriptional control of pigmentation or combination strategies in skin-whitening research.

Structure-Activity Relationship Studies Leveraging C-2 Stereochemical Divergence

Jatropholone B, together with its C-2 epimer jatropholone A, constitutes a rare and valuable stereochemical pair for dissecting how a single stereogenic center governs divergent pharmacological outcomes—gastroprotective potency, antiproliferative activity, and gastric cell cytotoxicity [1][2]. Researchers engaged in stereochemistry-driven SAR or medicinal chemistry optimization of jatropholane scaffolds require both epimers as essential comparator compounds; procurement of jatropholone B specifically enables this paired analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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